5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
CAS No. |
1207057-21-3 |
|---|---|
Molecular Formula |
C16H14ClN5OS |
Molecular Weight |
359.83 |
IUPAC Name |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChI Key |
RUEFZDAMRRWMAB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a triazole ring with substituents that include a chlorophenyl group and a methylthio group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study reported that a related triazole derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 43.4 μM against T47D breast cancer cells .
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 43.4 |
| Compound C | MDA-MB-231 | 27.3 |
Antiviral Activity
In addition to anticancer properties, some triazole derivatives have demonstrated antiviral activity. For example, specific analogs have shown inhibitory effects against influenza viruses, with IC50 values as low as 0.57 μM . This suggests potential for further development in antiviral therapies.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Studies have indicated that certain derivatives can inhibit fungal growth, making them candidates for antifungal drug development .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the compound's reactivity and interaction with biological targets. The methylthio group may also play a role in modulating the pharmacokinetic properties of these compounds.
Table 2: Structural Features Influencing Biological Activity
| Feature | Influence on Activity |
|---|---|
| Chlorophenyl group | Increases reactivity |
| Methylthio group | Modulates pharmacokinetics |
| Triazole ring | Essential for biological activity |
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A study examined the effects of triazole derivatives combined with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
- Influenza Virus Inhibition : Another study focused on the antiviral properties of triazole derivatives against H1N1 influenza virus, demonstrating significant inhibition at low concentrations .
Q & A
Q. Advanced
- Solubility pre-testing : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions .
- Off-target screening : Employ kinase profiling assays (e.g., DiscoverX KINOMEscan) to rule out non-specific binding .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s efficacy?
Q. Advanced
- Methylthio modification : Replace with sulfoxide/sulfone groups to enhance solubility without losing affinity .
- Chlorophenyl substitution : Test 4-fluoro or 4-bromo analogs to evaluate halogen bonding contributions .
- Triazole ring expansion : Explore 1,2,4-triazole derivatives to modulate steric effects .
What computational tools are critical for designing novel derivatives of this compound?
Q. Advanced
- Reaction path prediction : Use quantum chemical software (e.g., Gaussian) with transition-state modeling to optimize synthesis routes .
- ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .
- Molecular dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100-ns trajectories to assess target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
